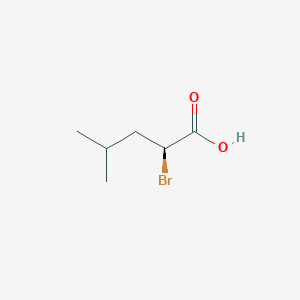

(S)-2-bromo-4-methylpentanoic acid

Descripción general

Descripción

(S)-2-bromo-4-methylpentanoic acid is a compound that can be related to various amino acid derivatives with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs and synthetic strategies discussed could be relevant to its synthesis and analysis. The papers provided focus on the synthesis of amino acid derivatives with potential inhibitory effects on nitric oxide synthases and the stereochemistry of amino acids found in natural products like marine toxins and antibiotics .

Synthesis Analysis

The synthesis of related compounds involves the use of protected amino acids and the introduction of azole groups or hydroxyl groups to create derivatives with specific stereochemistry. For example, the synthesis of 2-amino-5-azolylpentanoic acids starts with 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester, which is then treated with various azoles under basic conditions, followed by deprotection . Similarly, the synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid diastereomers involves crotylboration of N-Boc-L-alaninal, which allows for the assignment of stereochemistry in the final product . These methods could potentially be adapted for the synthesis of (S)-2-bromo-4-methylpentanoic acid by choosing appropriate starting materials and reaction conditions to introduce the bromo and methyl groups at the desired positions.

Molecular Structure Analysis

The molecular structure of (S)-2-bromo-4-methylpentanoic acid would be characterized by the presence of a bromine atom and a methyl group on a five-carbon chain with a carboxylic acid functional group. The stereochemistry is specified as (S), which indicates the spatial arrangement of the atoms around the chiral center. The papers discuss the importance of stereochemistry in biological activity, as seen in the assignment of stereochemistry to the amino acid in marine toxin janolusimide and the synthesis of stereoisomers of 2-methyl-4-hydroxy-5-aminopentanoic acid . Understanding the molecular structure is crucial for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds provide insights into the reactivity of functional groups and the formation of carbon-nitrogen bonds. The use of azoles and crotylboration reactions indicates the potential for nucleophilic substitution and addition reactions in the synthesis of (S)-2-bromo-4-methylpentanoic acid. The presence of a bromine atom in the compound suggests that it could undergo further substitution reactions, potentially leading to the formation of other derivatives .

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-2-bromo-4-methylpentanoic acid are not directly discussed in the provided papers, the properties of similar compounds can be inferred. The presence of a carboxylic acid group would contribute to the compound's acidity and solubility in polar solvents. The bromine atom would increase the molecular weight and could affect the boiling point and density of the compound. The stereochemistry could influence the compound's optical activity and interactions with chiral receptors or enzymes .

Aplicaciones Científicas De Investigación

1. Analytical Method Development for Alcoholic Beverages

A study by (Gracia-Moreno, Lopez, & Ferreira, 2015) developed a method for analyzing 2-methylpentanoic, 3-methylpentanoic, and 4-methylpentanoic acids in wine and other alcoholic beverages. This method uses solid-phase extraction and gas chromatography-mass spectrometry, providing sensitive detection of these compounds.

2. Synthesis of Fluoroamino Acids

Gershon, Shanks, & Clarke (1978) synthesized 4-fluoroisoleucine by ammonolysis of 2-bromo-4-fluoro-3-methylpentanoic acid. This compound was explored for its biological activity against various organisms (Gershon, Shanks, & Clarke, 1978).

3. Vitamin B12 Antimetabolites Production

Perlman et al. (1977) isolated 2-amino-4-keto-3-methylpentanoic acids as vitamin B12 antimetabolites from Bacillus cereus fermentations. These compounds were shown to inhibit the growth of Escherichia coli in a vitamin B12-dependent manner (Perlman et al., 1977).

4. Determination of Precursors of Wine Aroma Compounds

Another study by (Gracia-Moreno, Lopez, & Ferreira, 2015) optimized a method for determining hydroxy acids, including 2-hydroxy-4-methylpentanoic acid, in wines and other alcoholic beverages. These acids are significant for their sensory effects.

5. Stereoselective Synthesis of Fluorinated Amino Acids

Laue, Kröger, Wegelius, & Haufe (2000) conducted a study on the stereoselective synthesis of fluorinated amino acids, which involved the use of 2-bromo-4-fluoro-3-methylpentanoic acid (Laue et al., 2000).

6. Synthesis of Antimicrobial Compounds

In a 2012 study, Kim et al. isolated a compound from Siegesbeckia glabrescens with antibacterial activity against Staphylococcus aureus. This compound was derived from 4-methylpentanoic acid, highlighting its potential in antimicrobial applications (Kim et al., 2012).

7. Extraction and Separation of Iron(III)

Gawali & Shinde (1974) utilized 4-methylpentan-2-ol for the quantitative extraction of iron(III) from hydrochloric acid solutions. This process is relevant in the separation and analysis of iron in various samples (Gawali & Shinde, 1974).

8. Acid-Base Properties of Oxide Systems

Cutrufello et al. (2002) investigated the acid-base properties of oxide systems using 4-methylpentan-2-ol in their catalytic studies. This research is significant in the field of catalysis and material science (Cutrufello et al., 2002).

Mecanismo De Acción

Mode of Action

It’s possible that this compound could interact with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

In general, metabolic pathways involve a series of chemical reactions occurring within a cell, where the products of one enzyme act as the substrates for the next . Without specific information on the compound, it’s challenging to summarize the affected pathways and their downstream effects.

Pharmacokinetics

Factors such as how quickly it is absorbed into the bloodstream, its distribution throughout the body, how it is metabolized, and how quickly it is excreted would all impact its bioavailability .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, light, and humidity can impact the aging and degradation of a compound . .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2S)-2-bromo-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4(2)3-5(7)6(8)9/h4-5H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFDHJQLIFECSR-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B3020683.png)

![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-3-(4-ethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3020689.png)

![3-Phenyl-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B3020690.png)

![N-(benzo[d]thiazol-2-yl)-2-((6-(4-methyl-2-phenylthiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B3020692.png)

![Cyclopropyl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3020694.png)

![N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2,2-diphenylacetamide](/img/structure/B3020700.png)

![1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-D]pyrimidine-5-carboxylic acid](/img/structure/B3020702.png)

![N-(2-bromophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B3020705.png)